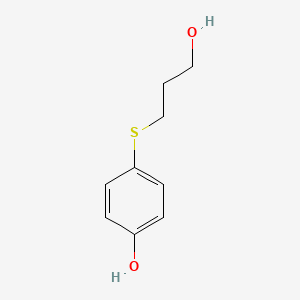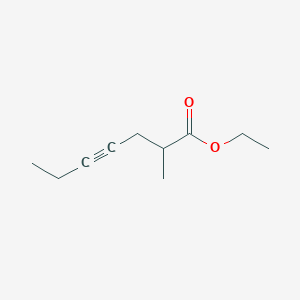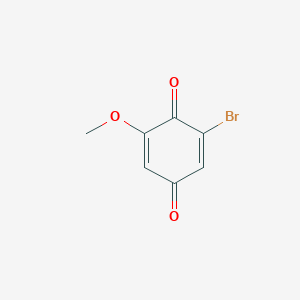
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione
描述
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is a quinone derivative characterized by the presence of bromine and methoxy groups attached to the benzoquinone core Quinones are a class of organic compounds that are widely recognized for their diverse chemical reactivity and biological activity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 6-methoxy-p-benzoquinone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of 2-Bromo-6-methoxy-hydroquinone.
Substitution: Formation of various substituted quinones depending on the nucleophile used.
科学研究应用
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound can also interact with specific enzymes and proteins, modulating their activity and affecting various biochemical pathways .
相似化合物的比较
- 2,6-Dibromo-p-benzoquinone
- 2-Methoxy-p-benzoquinone
- 2,5-Dimethoxy-p-benzoquinone
Comparison: 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its redox properties and potential interactions with biological targets .
属性
分子式 |
C7H5BrO3 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC 名称 |
2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
InChI 键 |
BAFQKIMZHWNCRK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=O)C=C(C1=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
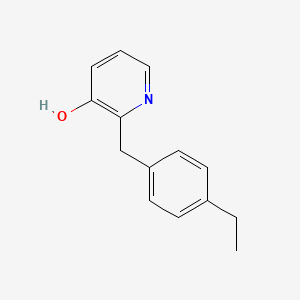
![tert-Butyl(1S)-1-[(dimethylamino)carbonyl]-2-methylpropylcarbamate](/img/structure/B8506888.png)
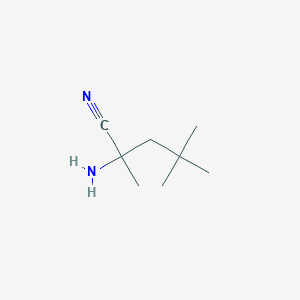
![8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8506901.png)
![N~1~-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}benzene-1,2-diamine](/img/structure/B8506906.png)
![1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[(1S)-1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B8506920.png)

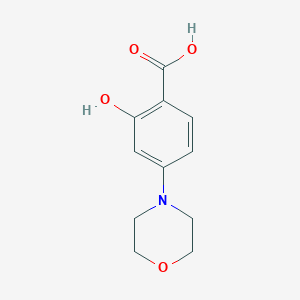


![Imidazo[1,2-a]pyridine,8-(4-chlorophenyl)-](/img/structure/B8506956.png)
